molecular formula C20H18N4O2S B7646050 6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one

6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one

Cat. No. B7646050
M. Wt: 378.4 g/mol
InChI Key: CNZJABMJIHRNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one, also known as DMSTC, is a synthetic organic compound that belongs to the class of chromones. It has gained significant attention in recent years due to its potential applications in various scientific research fields.

Scientific Research Applications

6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential applications in cancer treatment, neuroprotection, and inflammation.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to improve cognitive function and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its low aqueous solubility and potential toxicity at high doses.

Future Directions

There are several future directions for the study of 6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other anticancer agents. Another direction is to explore its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosages and potential toxicity of this compound.

Synthesis Methods

The synthesis of 6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one involves the reaction of 6,7-dimethylchromone with 1-(4-methylphenyl)tetrazol-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the product is obtained by purification through column chromatography.

properties

IUPAC Name

6,7-dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-4-6-16(7-5-12)24-20(21-22-23-24)27-11-15-10-19(25)26-18-9-14(3)13(2)8-17(15)18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJABMJIHRNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)OC4=C3C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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